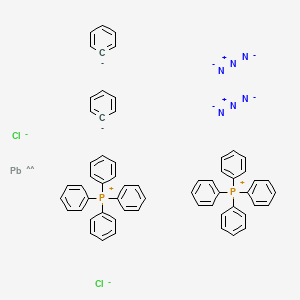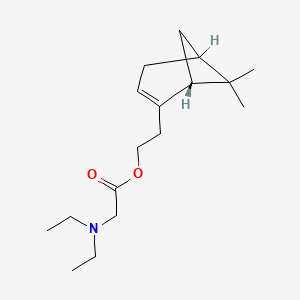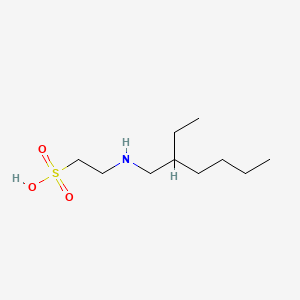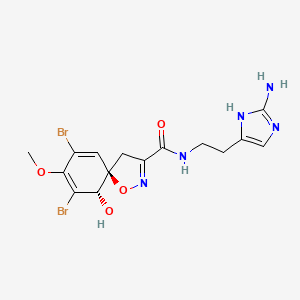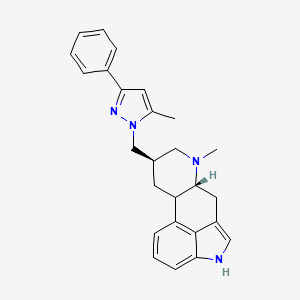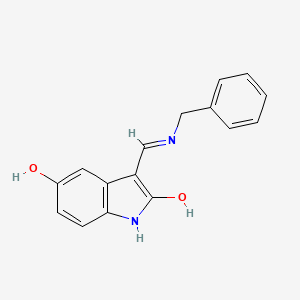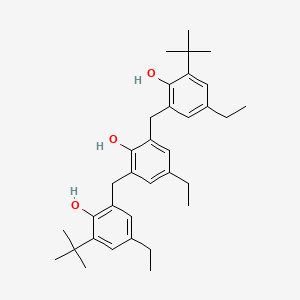
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s unique structure, featuring multiple hydroxyl groups and bulky tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol typically involves the alkylation of phenolic compounds with tert-butyl and ethyl groups. The reaction conditions often include the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenolic derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives with reduced hydroxyl groups.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol has several scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Industry: Used as an additive in lubricants and fuels to enhance stability and performance.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl groups from rapid degradation and enhancing the compound’s stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications in polymers and food preservation.
Butylated Hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.
Tert-Butylhydroquinone (TBHQ): Commonly used in food preservation and as a stabilizer in various products.
Uniqueness
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which provide enhanced antioxidant properties and stability compared to other similar compounds.
Propriétés
Numéro CAS |
190581-02-3 |
|---|---|
Formule moléculaire |
C34H46O3 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
2,6-bis[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol |
InChI |
InChI=1S/C34H46O3/c1-10-21-13-24(19-26-15-22(11-2)17-28(31(26)36)33(4,5)6)30(35)25(14-21)20-27-16-23(12-3)18-29(32(27)37)34(7,8)9/h13-18,35-37H,10-12,19-20H2,1-9H3 |
Clé InChI |
KHUJXUVBLRSLNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O)O)CC3=C(C(=CC(=C3)CC)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


